alpha-d-Arabinose tetrabenzoate

Description

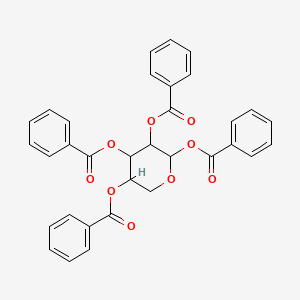

alpha-d-Arabinose tetrabenzoate (C₃₄H₂₈O₉) is a fully benzoylated derivative of the pentose sugar d-arabinose. The compound is synthesized by reacting d-arabinose with benzoyl chloride in the presence of pyridine, which facilitates esterification at all four hydroxyl groups (excluding the anomeric hydroxyl in some configurations) . The tetrabenzoate derivative is often used in carbohydrate chemistry as a protected intermediate for synthesizing glycosides or other functionalized sugars. Its anomeric mixture (alpha and beta forms) can complicate crystallization, as noted in studies where the compound remained amorphous under standard conditions . Key properties include a molecular weight of 580.58 g/mol (calculated for C₃₄H₂₈O₉) and a CAS registry number specific to its stereochemistry (e.g., Beta-L-Arabinose tetrabenzoate: CAS 197303-32-5 ).

Structure

3D Structure

Properties

CAS No. |

7473-43-0 |

|---|---|

Molecular Formula |

C33H26O9 |

Molecular Weight |

566.6 g/mol |

IUPAC Name |

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |

InChI |

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |

InChI Key |

YHLULIUXPPJCPL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

In this approach, alpha-d-arabinose reacts with benzoic acid in the presence of a catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to facilitate ester bond formation.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | H₂SO₄ or HCl | 70–85% | |

| Temperature | 80–120°C | – | |

| Reaction Time | 3–6 hours | – |

Mechanistic Insight :

The acid protonates the hydroxyl oxygen of arabinose, enhancing its electrophilicity. Benzoic acid then undergoes nucleophilic attack, forming the ester bond. This method is cost-effective but may require prolonged reaction times.

Base-Catalyzed Esterification with Benzoyl Chloride

A more efficient method uses benzoyl chloride (BzCl) in the presence of a base like pyridine or triethylamine under anhydrous conditions. This avoids the need for prolonged heating.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Base | Pyridine or triethylamine | 85–90% | |

| Solvent | Dichloromethane or tetrahydrofuran | – | |

| Temperature | 25–50°C | – |

Key Steps :

-

Protection of Hydroxyl Groups : Selective protection of hydroxyl groups may be required to prevent over-esterification. For example, silyl ethers or acetyl groups are used to block reactive positions.

-

Benzoylation : Benzoyl chloride reacts with free hydroxyl groups in a stepwise manner, facilitated by the base which scavenges HCl.

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous processes.

Continuous Esterification

Large-scale synthesis employs stirred-tank reactors with controlled temperature and pH. Residual catalysts are removed via filtration or ion exchange.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reactor Type | Stirred-tank or tubular reactor | 90%+ | |

| Catalyst Removal | Zeolite filtration or ion exchange resin | – |

Advantages :

-

Reduced reaction time compared to batch processes.

Alternative Synthetic Routes

Radical Deoxygenation

This method is less common but used for specific derivatives. For example, 1,2,3,5-tetra-O-acetyl-alpha-D-arabinofuranose undergoes radical deoxygenation to form deoxy derivatives, which can later be benzoylated.

Limitation :

-

Requires specialized equipment for radical reactions.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization in solvents like acetone, ethanol, or methanol.

Chromatographic Methods

Column chromatography (silica gel) is used for high-purity requirements.

Critical Factors in Synthesis

Catalyst Selection

Solvent Choice

-

Anhydrous Solvents : Required for reactions with benzoyl chloride to prevent hydrolysis.

-

Polar Aprotic Solvents : THF or DCM improve solubility of arabinose derivatives.

Comparison of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 70–85% | 90–95% | Low | Moderate |

| Base-Catalyzed | 85–90% | >95% | Moderate | High |

| Radical Deoxygenation | 70–80% | 85–90% | High | Low |

Chemical Reactions Analysis

Types of Reactions

Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid, while reduction can produce alpha-d-Arabinose.

Scientific Research Applications

Biological Applications

Alpha-D-arabinose tetrabenzoate has several notable biological applications:

-

Carbohydrate Metabolism:

- The hydrolysis of this compound releases alpha-D-arabinose and benzoic acid, both of which can participate in metabolic pathways. Alpha-D-arabinose is known to be involved in the biosynthesis of nucleotide sugars like GDP-alpha-D-arabinopyranose, which are essential for synthesizing complex carbohydrates in certain organisms .

-

Prebiotic Effects:

- Research indicates that derivatives of arabinose can exhibit prebiotic effects, influencing gut microbiota composition and potentially impacting metabolic health. This suggests that this compound might have applications in dietary supplements aimed at improving gut health.

-

Enzyme Interactions:

- The compound may interact with various enzymes involved in carbohydrate metabolism. Studies have shown that arabinose derivatives can inhibit specific enzymes, suggesting potential therapeutic applications in managing metabolic disorders.

Research Findings

Several studies have highlighted the significance of this compound in scientific research:

- Enzyme Studies: Investigations into how this compound affects enzyme activities have revealed its potential to modulate enzymatic reactions involved in carbohydrate metabolism. This modulation could lead to therapeutic strategies for conditions related to carbohydrate metabolism.

- Biosynthetic Pathways: Research into the conversion of D-glucose to D-arabinose in eukaryotic organisms has provided insights into its biosynthetic pathways, emphasizing the role of alpha-D-arabinose as an intermediate in producing essential biomolecules .

Case Studies

-

Prebiotic Influence on Gut Microbiota:

- A study investigated the effects of arabinose derivatives on gut microbiota composition, indicating that these compounds could promote beneficial bacteria while inhibiting pathogenic strains. This research supports the potential use of this compound as a prebiotic agent in functional foods.

-

Therapeutic Applications:

- Another study focused on the inhibition of specific enzymes by arabinose derivatives, suggesting that compounds like this compound could be developed into therapeutic agents for managing diseases associated with carbohydrate metabolism, such as diabetes.

Mechanism of Action

The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, affecting their activity. The ester groups can also influence the compound’s solubility and stability, impacting its overall biological activity.

Comparison with Similar Compounds

Structural Analogs: Beta-L-Arabinose Tetrabenzoate

Beta-L-Arabinose tetrabenzoate (C₃₄H₂₈O₉) shares the same molecular formula as its alpha-d counterpart but differs in stereochemistry. The L-configuration of the sugar backbone and the beta-anomeric orientation alter its reactivity and physical properties. For instance:

- Applications : The L-form is less common in natural systems but may serve as a chiral building block in asymmetric synthesis.

Table 1: Comparison of Arabinose Tetrabenzoate Derivatives

Other Benzoate Esters: Lead Tetrabenzoate

Lead tetrabenzoate (Pb(C₆H₅COO)₄) is a metal-organic compound with distinct thermal stability and decomposition pathways. Key differences include:

- Applications: Primarily used in historical organic synthesis as an oxidizing agent, contrasting with arabinose tetrabenzoates’ role as protective intermediates.

Functionalized Sugar Derivatives: Acetylated and Deoxygenated Analogs

Compounds like 1,2-di-O-acetyl-3,5-di-O-benzoyl-6-deoxy-l-d-glucofuranose (C₂₀H₂₄O₉) highlight the versatility of benzoate and acetate protecting groups:

- Synthetic Utility: Acetylated derivatives often exhibit improved crystallinity compared to fully benzoylated sugars, as seen in the isolation of crystalline 1,2-di-O-acetyl-3,5-di-O-benzoyl-6-deoxy-l-d-glucofuranose .

- Stability: Deoxygenation at the 6-position (as in the glucofuranose derivative) may enhance metabolic stability in biological applications .

Biological Activity

Alpha-d-Arabinose tetrabenzoate is a chemical compound derived from alpha-d-arabinose, a pentose sugar, through the esterification of its hydroxyl groups with benzoic acid. This results in a complex structure characterized by the molecular formula and a molecular weight of approximately 566.56 g/mol. The tetrabenzoate form enhances its chemical reactivity and solubility properties, which are crucial for its biological activities.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the following steps:

- Dissolution : Dissolve alpha-d-arabinose in an anhydrous solvent (e.g., dichloromethane).

- Base Addition : Add pyridine to the solution to act as a base.

- Esterification : Slowly add benzoyl chloride to the mixture while stirring.

- Reaction Conditions : Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Purification : After completion, wash the reaction mixture with water and separate the organic layer for purification via recrystallization or column chromatography.

This method ensures that the ester bonds remain intact during synthesis, allowing for effective biological activity.

Biological Activity

The biological activity of this compound is primarily linked to its interactions within carbohydrate metabolism and enzyme studies. Notably, its hydrolysis products—alpha-d-arabinose and benzoic acid—play significant roles in various metabolic pathways. Here are key aspects of its biological activity:

- Enzyme Interactions : this compound interacts with enzymes involved in carbohydrate metabolism, potentially affecting their activity and influencing metabolic processes.

- Prebiotic Effects : Research indicates that derivatives of arabinose can exhibit prebiotic properties, positively influencing gut microbiota and impacting metabolic health.

- Antidiabetic Potential : As a structural analog of known α-glucosidase inhibitors, this compound may possess antidiabetic properties by modulating carbohydrate absorption .

Comparative Analysis

To better understand this compound's unique characteristics, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C33H26O9 | Specific configuration; unique reactivity due to four benzoate groups |

| Beta-l-Arabinose Tetrabenzoate | C33H26O9 | Different stereochemistry; may exhibit distinct biological activities |

| Beta-d-Ribopyranose Tetrabenzoate | C33H26O9 | Derived from ribose; differs in sugar backbone structure |

| Beta-Xylofuranose Tetrabenzoate | C33H26O9 | Different sugar structure; affects solubility and reactivity |

This compound is particularly valuable due to its specific stereochemistry and multiple benzoate groups, enhancing its reactivity compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the implications of this compound in various biological contexts:

- Gut Microbiota Modulation : A study demonstrated that arabinose derivatives could enhance beneficial gut bacteria while suppressing harmful strains, indicating potential prebiotic effects that could improve digestive health.

- Antidiabetic Activity : In vitro assays revealed that this compound could inhibit α-glucosidase activity, suggesting its potential as an antidiabetic agent by delaying carbohydrate absorption .

- Metabolic Pathway Research : Investigations into the metabolic pathways involving D-arabinose have highlighted its role as an intermediate in crucial biosynthetic processes in eukaryotes, including those related to vitamin C synthesis .

Q & A

Q. How can researchers synthesize α-D-arabinose tetrabenzoate with high reproducibility, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves benzoylation of α-D-arabinose under controlled anhydrous conditions using benzoyl chloride and pyridine as a catalyst. Critical parameters include temperature (0–5°C to prevent side reactions) and stoichiometric ratios (4:1 benzoyl chloride to arabinose). Purity validation requires 1H/13C NMR to confirm esterification (disappearance of hydroxyl protons, δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (MS) for molecular ion confirmation (expected [M+Na]+ ≈ 688.2 Da). Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) can monitor reaction progress .

Q. What solvent systems are optimal for studying α-D-arabinose tetrabenzoate’s solubility, and how does this impact crystallization?

- Methodological Answer : Solubility screening should use binary solvent systems (e.g., chloroform:methanol, toluene:acetone) to balance polarity. Polar aprotic solvents (e.g., DMSO) dissolve the compound but hinder crystallization. Crystallization success depends on slow evaporation in chloroform:hexane (1:4), yielding needle-like crystals. X-ray diffraction (XRD) of single crystals confirms stereochemistry and packing efficiency. Document solvent purity (HPLC-grade) and temperature gradients during crystallization .

Q. How can researchers design a stability study for α-D-arabinose tetrabenzoate under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability protocols:

- pH stability : Dissolve in buffers (pH 2–12) and analyze degradation via HPLC at 254 nm over 72 hours.

- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks, monitoring ester bond hydrolysis via FTIR (loss of C=O stretch at 1720 cm⁻¹). Include kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of α-D-arabinose tetrabenzoate, and how do contradictions in rate constants across studies arise?

- Methodological Answer : Hydrolysis mechanisms (acidic vs. alkaline) can be differentiated using isotopic labeling (e.g., D2O for proton exchange studies) and LC-MS/MS to identify intermediates. Contradictions in reported rate constants often stem from:

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of α-D-arabinose tetrabenzoate’s derivatization, and how does this align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electron density maps to identify nucleophilic hydroxyl groups. Compare predicted regioselectivity (e.g., C2 vs. C3 benzoylation) with experimental NMR coupling constants (J values) and XRD-derived torsional angles . Discrepancies may arise from solvent effects not modeled in simulations; validate with solvated models (COSMO-RS) .

Q. What strategies resolve contradictions in the biological activity data of α-D-arabinose tetrabenzoate analogs, particularly in antimicrobial assays?

- Methodological Answer : Address variability via:

- Standardized MIC protocols : Use CLSI guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).

- Membrane permeability assays : Couple MIC data with fluorescence-based uptake studies (e.g., propidium iodide staining).

- Meta-analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect size) to identify outliers linked to assay conditions (e.g., broth composition) .

Q. How can researchers optimize the enantiomeric purity of α-D-arabinose tetrabenzoate derivatives for asymmetric catalysis applications?

- Methodological Answer : Employ chiral HPLC (Chiralpak IA column) with hexane:isopropanol (90:10) to quantify enantiomeric excess (ee). Optimize synthetic routes using organocatalysts (e.g., Takemoto’s catalyst) or enzymatic resolution (lipases in tert-butanol). Document ee% at each step and correlate with catalytic efficiency in model reactions (e.g., aldol additions) .

Guidelines for Addressing Data Contradictions

- Comparative Analysis : Use Bland-Altman plots to assess agreement between conflicting datasets .

- Replication Studies : Design multi-lab collaborations to control for instrument-specific biases (e.g., NMR magnet strength) .

- Meta-Synthesis : Systematically review literature using PRISMA frameworks to identify methodological divergences (e.g., column temperatures in HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.